(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Overview
Description
(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazole core, which is known for its diverse biological activities, and a morpholinosulfonyl group, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced via alkylation reactions using ethyl iodide and sodium ethoxide.
Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone in the presence of a base.
Attachment of the Morpholinosulfonyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinosulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and identifying potential drug targets.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved solubility, stability, and bioavailability. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as proteins and enzymes. The benzo[d]thiazole core can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with a benzo[d]thiazole core, such as 2-aminobenzothiazole and 6-bromobenzo[d]thiazol-2(3H)-one, have similar biological activities and can be used in similar applications.
Morpholinosulfonyl Derivatives: Compounds with a morpholinosulfonyl group, such as N-(morpholinosulfonyl)benzamide, have similar solubility and bioavailability properties.
Uniqueness
(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is unique due to its combination of a benzo[d]thiazole core and a morpholinosulfonyl group. This combination allows it to interact with specific biological targets while maintaining good solubility and bioavailability. Additionally, the presence of the ethoxy and ethyl groups can further enhance its biological activity and specificity.
Properties
IUPAC Name |
N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-3-25-19-10-7-17(30-4-2)15-20(19)31-22(25)23-21(26)16-5-8-18(9-6-16)32(27,28)24-11-13-29-14-12-24/h5-10,15H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJQHIGUWCOVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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